propan-2-yl 2-chloro-5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate
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Overview
Description
Propan-2-yl 2-chloro-5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate is a complex organic compound that features a quinoxaline core, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-chloro-5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate typically involves multiple steps:
Formation of the Quinoxaline Core: This step involves the condensation of an appropriate diamine with a diketone under acidic conditions to form the quinoxaline ring.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Coupling with the Benzoate Ester: The final step involves the esterification of the quinoxaline-pyrazole intermediate with propan-2-yl 2-chlorobenzoate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-chloro-5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group in the benzoate ester can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of quinoxaline-pyrazole derivatives with different substituents.
Scientific Research Applications
Propan-2-yl 2-chloro-5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of propan-2-yl 2-chloro-5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoxaline and pyrazole rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-chloro-5-{[3-(1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate: Similar structure but lacks the dimethyl groups on the pyrazole ring.
Propan-2-yl 2-chloro-5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate: Similar structure but with different substituents on the quinoxaline ring.
Uniqueness
This compound is unique due to the presence of both the quinoxaline and pyrazole rings, as well as the specific substitution pattern. This combination of features gives the compound distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22ClN5O2 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]benzoate |
InChI |
InChI=1S/C23H22ClN5O2/c1-13(2)31-23(30)17-12-16(9-10-18(17)24)25-21-22(29-15(4)11-14(3)28-29)27-20-8-6-5-7-19(20)26-21/h5-13H,1-4H3,(H,25,26) |
InChI Key |
ZUGDPLZTZGTAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)Cl)C(=O)OC(C)C)C |
Origin of Product |
United States |
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